Polysiphenol

Descripción

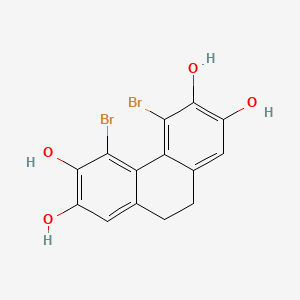

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C14H10Br2O4 |

|---|---|

Peso molecular |

402.03 g/mol |

Nombre IUPAC |

4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetrol |

InChI |

InChI=1S/C14H10Br2O4/c15-11-9-5(3-7(17)13(11)19)1-2-6-4-8(18)14(20)12(16)10(6)9/h3-4,17-20H,1-2H2 |

Clave InChI |

SYHMQWZYWWUQBA-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC(=C(C(=C2C3=C(C(=C(C=C31)O)O)Br)Br)O)O |

Sinónimos |

polysiphenol |

Origen del producto |

United States |

Chemical Synthesis and Analog Development of Polysiphenol

Biomimetically Inspired Synthetic Approaches to (±)-Polysiphenol

The initial total synthesis of (±)-polysiphenol was guided by its probable biogenesis, employing a strategy that mimics the natural formation pathway. nih.govacs.org This approach hinges on a late-stage cyclization of a carefully designed precursor.

Researchers found that the presence of the two bromine atoms on the precursor is critical for the success of the reaction. nih.govacs.org These substituents direct the oxidative coupling to occur at the desired positions and, crucially, prevent subsequent oxidation of the newly formed 9,10-dihydrophenanthrene (B48381) ring to a fully aromatized, planar phenanthrene (B1679779). nih.govacs.org In contrast, a similar dihydrostilbene lacking the bromine atoms undergoes both the desired coupling and subsequent aromatization when treated with the hypervalent iodine reagent phenyliodine bis(trifluoroacetate) (PIFA) in the presence of BF₃·OEt₂. acs.org

Regioselective Intramolecular Oxidative Coupling Strategies

Advanced Synthetic Methodologies for Polysiphenol and Analogues

To improve upon the initial synthesis, which could be capricious, researchers developed more robust and efficient methods that take advantage of the target molecule's inherent symmetry. nih.gov

A significantly improved and more reliable synthetic route to (±)-polysiphenol was developed utilizing an intermolecular McMurray dimerization as the key step. nih.govacs.orgresearchgate.net This approach overcomes the inconsistencies of the previous Wittig-based strategy. nih.gov

The synthesis begins with the direct McMurray dimerization of commercially available 5-bromovanillin (B1210037). nih.govacs.org This reaction efficiently produces a dibromostilbene (B14081644) intermediate. nih.gov Subsequent hydrogenation of the stilbene (B7821643) yields the corresponding 1,2-bis(3-bromo-4-hydroxy-5-methoxyphenyl)ethane, which, after methylation, intersects with the previously established route. nih.gov This three-step conversion from 5-bromovanillin requires no chromatographic purification. nih.gov The final steps involve the established regioselective oxidative coupling and a global demethylation to furnish (±)-polysiphenol. nih.gov

Table 1: Key Intermediates in the McMurray Dimerization Route to (±)-Polysiphenol

| Compound Name | Starting Material | Key Reagents | Yield | Spectroscopic Data (¹H NMR, 400 MHz) | Reference |

| Dibromostilbene (3a) | 5-Bromovanillin (2a) | TiCl₄, Zn, Pyridine | 65% | DMSO-d₆: δ 9.55 (s, 2H), 7.27 (d, J = 1.8 Hz, 2H), 7.19 (d, J = 1.8 Hz, 2H), 7.04 (s, 2H), 3.88 (s, 6H) | nih.gov |

| Dibromoethane (4a) | Dibromostilbene (3a) | H₂, Pd/C | 98% | DMSO-d₆: δ 9.14 (s, 2H), 6.94 (d, J = 1.8 Hz, 2H), 6.83 (d, J = 1.8 Hz, 2H), 3.78 (s, 6H), 2.72 (s, 4H) | acs.org |

| Dibromotetramethyl ether (5a) | Dibromoethane (4a) | MeI, K₂CO₃ | 96% | CDCl₃: δ 6.96 (d, J = 1.8 Hz, 2H), 6.57 (d, J = 1.8 Hz), 3.83 (s, 6H), 3.81 (s, 6H), 2.80 (s, 4H) | nih.govacs.org |

Emerging strategies in organic synthesis offer novel ways to construct carbon-carbon bonds. nih.govbioascent.com One such method is the skeletal editing of molecules through nitrogen deletion. bioascent.comrhhz.net This protocol has been conceptually applied to the synthesis of the this compound core. rhhz.net

The strategy involves the conversion of a secondary amine, such as a bibenzylamine derivative, into a diarylethane through the in-situ formation and subsequent extrusion of dinitrogen from a 1,1-diazene intermediate. rhhz.net This reaction proceeds via a short-lived diradical that rapidly couples to form the desired C-C bond. researchgate.net In the context of this compound, a suitably substituted bibenzylamine could be converted to the diarylethane precursor, which would then undergo a boron Lewis acid-mediated cyclization to afford the final 9,10-dihydrophenanthrene structure. rhhz.net

Intermolecular Dimerization Routes (e.g., McMurray Dimerization)

Synthesis of this compound Halologues and Derivatives

The robust McMurray dimerization route has been successfully adapted to synthesize not only (±)-polysiphenol itself but also its halogenated analogues (halologues). nih.govacs.orgresearchgate.net This allows for systematic studies of how different halogen substituents affect the molecule's structure and properties.

Specifically, the 4,5-dichloro- and 4,5-difluoro-halologues of this compound have been synthesized. nih.govacs.org The syntheses follow the same pathway, starting with the corresponding 5-chlorovanillin or 5-fluorovanillin. The resulting dihalo-9,10-dihydrophenanthrene-2,3,6,7-tetraols exhibit interesting differences in their atropisomeric behavior. nih.gov The dibromo and dichloro analogues are stable atropisomers at room temperature, which is evident from the complex AA′BB′ multiplets observed in their ¹H NMR spectra for the dimethylene bridge protons. nih.govacs.org In contrast, the difluoro analogue is not atropisomerically stable at room temperature, showing a simple singlet for these protons. nih.govacs.org

X-ray crystal structure analysis of the tetramethylated precursors of these halologues provides a structural basis for these observations, revealing progressively smaller atropisomeric twist angles with decreasing halogen size. nih.govacs.orgnih.gov

Table 2: Comparison of this compound Halologue Precursors

| Compound | Halogen (X) | Precursor Twist Angle (α) | ¹H NMR Signal (Dimethylene Bridge) | Atropisomeric Stability at RT | Reference |

| Dibromo-Dihydrophenanthrene (6a) | Bromine | 48° | AA′BB′ multiplet | Stable | nih.govacs.org |

| Dichloro-Dihydrophenanthrene (6b) | Chlorine | 46° | AA′BB′ multiplet | Stable | nih.govacs.org |

| Difluoro-Dihydrophenanthrene (6c) | Fluorine | 32° | Singlet | Not Stable | nih.govacs.org |

Halogenated this compound Analogues (e.g., Chlorinated, Fluorinated)

The synthetic route developed for this compound has been successfully adapted to produce halogenated analogs, specifically 4,5-dichloro- and 4,5-difluoro-9,10-dihydrophenanthrene-2,3,6,7-tetraol. acs.orgimperial.ac.uk This was achieved by utilizing appropriately halogenated precursors in a synthetic sequence featuring an intermolecular McMurray dimerization and a subsequent intramolecular oxidative coupling. researchgate.netnih.gov

The nature of the halogen substituent at the 4 and 5 positions significantly influences the molecule's properties. Spectroscopic analysis using 1H NMR reveals that the dibromo and dichloro analogs exhibit distinctive AA'BB' multiplets for their dimethylene bridge protons, which is indicative of room-temperature stable atropisomers. acs.orgresearchgate.netnih.gov In stark contrast, the difluoro analog displays a singlet for these protons, suggesting that the smaller size of the fluorine atoms does not create a sufficient rotational barrier to form stable atropisomers at ambient temperatures. acs.orgnih.gov

X-ray crystal structure analysis of the tetramethylated precursors of these analogs provides further insight, revealing atropisomeric twist angles of 48° for the dibromo compound, 46° for the dichloro compound, and 32° for the difluoro compound. researchgate.netnih.govimperial.ac.uk The internuclear distance between the halogens decreases with the atomic size, from 3.17 Å for the dichloro analog to 2.48 Å for the difluoro analog. acs.orgnih.gov

Table 1: Halogenated this compound Analogues and Precursor Data

| Analog | Substituent (Positions 4, 5) | 1H NMR Signature (Dimethylene Bridge) | Atropisomeric Twist Angle (Tetramethyl Precursor) |

|---|---|---|---|

| This compound (1a) | Dibromo | AA'BB' multiplet | 48° researchgate.netnih.govimperial.ac.uk |

| Dichloro-analogue (1b) | Dichloro | AA'BB' multiplet | 46° researchgate.netnih.govimperial.ac.uk |

Alkyl-Substituted this compound Analogues

The versatility of the synthetic methodology extends beyond halogenated derivatives to include alkyl-substituted analogs. acs.org A 4,5-dipropyl substituted analog has been synthesized using a similar strategy involving intermolecular McMurray dimerization and intramolecular oxidative coupling. acs.org Like the dibromo and dichloro versions, the 4,5-dipropyl analog (1d) also shows a complex AA'BB' multiplet in its 1H NMR spectrum, confirming that it is also a stable atropisomer at room temperature. acs.org This indicates that bulky alkyl groups, much like larger halogens, can effectively restrict rotation around the biaryl axis.

Table 2: Alkyl-Substituted this compound Analogue

| Analog | Substituent (Positions 4, 5) | 1H NMR Signature (Dimethylene Bridge) | Atropisomeric Stability |

|---|

Stereochemical Investigations in this compound Synthesis

The stereochemistry of this compound and its analogs is a key area of investigation, focusing on the phenomenon of atropisomerism, which arises from hindered rotation around a single bond.

Atropisomeric Stability and Chirality of this compound and Analogues

This compound is a chiral molecule due to the presence of a stable atropisomeric axis. acs.org This restricted rotation is caused by the steric hindrance of the substituents at the 4 and 5 positions of the 9,10-dihydrophenanthrene core. acs.orgnih.gov The dibrominated natural product, along with its synthetically prepared dichloro and dialkyl analogues, are all stable atropisomers at room temperature. acs.orgresearchgate.net

The stability of these atropisomers has been confirmed through several methods:

NMR Spectroscopy : At room temperature, the protons of the dimethylene bridge in the stable atropisomers (dibromo, dichloro, dipropyl) are diastereotopic, resulting in a complex AA'BB' splitting pattern in the 1H NMR spectrum. acs.orgnih.gov For the difluoro analog, where rotation is not restricted, these protons are equivalent and produce a simple singlet. acs.orgnih.gov

X-ray Crystallography : The crystal structures of the tetramethylated precursors of the halogenated analogs show significant biaryl twist angles (dihedral angles). The dibromo precursor exhibits the largest twist angle at 48°, which is the largest observed for any 4,5-disubstituted-9,10-dihydrophenanthrene. researchgate.netnih.gov The dichloro (46°) and difluoro (32°) analogs show progressively smaller angles. researchgate.netnih.govnih.gov

Computational Studies : Density Functional Theory (DFT) calculations have been used to probe the rotational energy barriers. These studies revealed a two-stage interconversion process for the bromo and chloro analogs, involving asynchronous rotations of the dimethylene bridge and the biaryl axis. acs.orgresearchgate.netnih.gov For the difluoro analog, the rotation is predicted to be more synchronous. researchgate.netnih.gov

Control of Stereoselectivity in this compound Elaboration

The reported total syntheses of this compound produce the racemic form, denoted as (±)-polysiphenol. acs.orgresearchgate.net The initial synthesis in 2011 and an improved route in 2022 both employed methods, such as a biomimetically inspired intramolecular oxidative coupling, that result in a mixture of the two possible atropisomers. acs.orgnih.gov While these studies have been crucial for confirming the structure and exploring the inherent atropisomeric stability, the development of a stereoselective synthesis to favor the formation of a single enantiomer has not been reported in the reviewed literature. Achieving control over the stereoselectivity during the key bond-forming steps remains a future challenge in the synthesis of this complex natural product.

Biosynthetic Pathways and Precursor Studies of Polysiphenol

Proposed Biogenetic Routes to Polysiphenol

The biosynthesis of this compound, a brominated 9,10-dihydrophenanthrene (B48381), is believed to follow a specific and elegant pathway rooted in the chemistry of phenolic compounds. acs.org Found in the red alga Polysiphonia ferulacea, its structure suggests a clear biogenetic origin from simpler phenolic units. acs.orgcore.ac.ukdntb.gov.ua The proposed routes are not definitively proven through isotopic labeling studies in vivo but are strongly supported by the isolation of plausible precursors from natural sources and by biomimetic laboratory syntheses that successfully replicate the key transformations. acs.orgacs.org

Oxidative Phenolic Coupling in this compound Biosynthesis

A central hypothesis in the biogenesis of this compound is the occurrence of an intramolecular oxidative phenolic coupling reaction. acs.org This type of reaction is a common strategy in nature for the construction of complex polyphenolic structures. rsc.org In this proposed step, a precursor molecule containing two separate phenolic rings is enzymatically oxidized, leading to the formation of radicals. These radicals then couple to form a new carbon-carbon bond, effectively cyclizing the precursor to create the dihydrophenanthrene core of this compound. acs.orgacs.org

The synthesis of (±)-polysiphenol has been achieved in the laboratory through a biomimetically inspired approach that hinges on a highly regioselective intramolecular oxidative coupling. acs.orgacs.org This synthetic success lends significant weight to the proposed biosynthetic pathway. The presence of bromine atoms on the precursor is thought to be crucial, as they direct the coupling to the desired positions and prevent further oxidation of the molecule to a planar, aromatic phenanthrene (B1679779). acs.org This strategic halogenation is a key feature of the biosynthesis of many marine natural products. nih.gov

Dihydrostilbene Derivatives as Biogenetic Precursors

It is proposed that the direct precursor undergoing this oxidative coupling is a dibrominated dihydrostilbene derivative. acs.orgnih.gov Specifically, the compound 5,5′-(ethane-1,2-diyl)bis(3-bromobenzene-1,2-diol) has been identified as the likely biogenetic precursor to this compound. acs.orgacs.org This molecule not only possesses the necessary catechol (1,2-dihydroxybenzene) moieties and the dihydrostilbene (1,2-diphenylethane) backbone but has also been isolated from the same genus of algae, Polysiphonia. acs.org The structural alignment is perfect for an intramolecular oxidative coupling to yield the 4,5-dibromo-9,10-dihydrophenanthrene skeleton of this compound. acs.org

The table below summarizes the key precursor and the resulting product in the proposed key biosynthetic step.

| Precursor/Product | Chemical Name | Role in Biosynthesis |

| Precursor | 5,5′-(ethane-1,2-diyl)bis(3-bromobenzene-1,2-diol) | The likely dihydrostilbene derivative that undergoes intramolecular oxidative coupling. acs.orgacs.org |

| Product | (±)-Polysiphenol (4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetraol) | The final natural product formed after the key cyclization event. acs.org |

General Phenolic Biosynthesis Pathways Relevant to this compound

The intricate structures of secondary metabolites like this compound originate from primary metabolism. The fundamental building blocks for its dihydrostilbene precursor are synthesized through two of the most crucial and universal pathways in plant and algal metabolism: the shikimate pathway and the acetate-malonate pathway. nih.gov

Shikimate Pathway Contributions

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (L-phenylalanine , L-tyrosine , and L-tryptophan ) and a vast array of phenolic compounds in plants and microorganisms. nih.gov The pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). nih.gov Through a series of enzymatic steps, the key intermediate shikimic acid is formed. nih.gov This is subsequently converted to chorismic acid, which stands at a major branch point leading to the aromatic amino acids. For polyphenol synthesis, L-phenylalanine is a critical starting point. The enzyme phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to form trans-cinnamic acid , marking the entry into the phenylpropanoid pathway, a major branch of phenolic metabolism. nih.gov This C6-C3 (aromatic ring and a three-carbon side chain) unit is the foundational block for stilbenes.

Acetate-Malonate Pathway Contributions

The acetate-malonate pathway, also known as the polyketide pathway, is the other major route for the biosynthesis of phenols, particularly in fungi and bacteria, but it also plays a role in algae and higher plants. nih.govutu.fi This pathway utilizes acetyl-CoA as its primary building block. Acetyl-CoA is first carboxylated to form malonyl-CoA . nih.gov The biosynthesis of polyketides proceeds through the sequential condensation of an acetyl-CoA starter unit with several malonyl-CoA extender units. In the context of stilbene (B7821643) biosynthesis (the backbone of this compound's precursor), the shikimate and acetate-malonate pathways converge. A C6-C3 unit (p-coumaroyl-CoA) derived from the shikimate pathway condenses with three molecules of malonyl-CoA from the acetate-malonate pathway to form the characteristic C6-C2-C6 stilbene skeleton. nih.gov

The following table outlines the contributions of these primary metabolic pathways.

| Pathway | Key Precursors | Key Products/Intermediates | Contribution to this compound Precursor |

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Shikimic acid, L-phenylalanine, trans-Cinnamic acid, p-Coumaroyl-CoA | Provides the C6-C3 unit that forms one of the aromatic rings and part of the ethane (B1197151) bridge. nih.gov |

| Acetate-Malonate Pathway | Acetyl-CoA | Malonyl-CoA | Provides the extender units that condense with the shikimate-derived starter to form the second aromatic ring. nih.gov |

Enzymatic Transformations in this compound Biogenesis

While the precise enzymes responsible for the biosynthesis of this compound have not been isolated and characterized, the proposed pathway allows for informed speculation about the types of enzymatic machinery involved. The key transformations required—halogenation and oxidative coupling—are well-known biochemical reactions catalyzed by specific enzyme families.

The introduction of bromine atoms onto the aromatic rings of the precursor is a critical step. This is likely accomplished by a haloperoxidase , specifically a bromoperoxidase . encyclopedia.pub These enzymes are common in marine organisms, particularly algae, and utilize bromide ions from seawater along with an oxidant (like hydrogen peroxide) to regioselectively brominate electron-rich aromatic substrates. nih.govencyclopedia.pub The presence of bromoperoxidases in red algae is well-documented and provides a clear enzymatic basis for the formation of the dibrominated dihydrostilbene precursor. nih.gov

The final, key cyclization step is an oxidative phenolic coupling. acs.org This transformation is typically catalyzed by oxidoreductases , such as laccases or peroxidases. rsc.org These enzymes, often containing copper or heme cofactors, facilitate the one-electron oxidation of phenol (B47542) groups to generate phenoxy radicals. These radicals can then couple in a controlled, enzyme-mediated fashion to form specific carbon-carbon or carbon-oxygen bonds, leading to the cyclization of the dihydrostilbene precursor into the rigid dihydrophenanthrene structure of this compound. acs.orgrsc.org The chemo-enzymatic synthesis of related compounds often leverages these types of enzymatic transformations to achieve high selectivity. beilstein-journals.org

Role of Oxidoreductases (e.g., Laccase) in Coupling Reactions

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from a donor to an acceptor molecule, playing a crucial role in many metabolic pathways. creative-enzymes.comlibretexts.org In the context of phenolic compound biosynthesis, enzymes like laccases and peroxidases are of significant interest for their ability to catalyze oxidative coupling reactions. nih.govunesp.br

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper containing enzymes that oxidize a wide array of phenolic and non-phenolic compounds by reducing molecular oxygen to water. biotech-asia.orgresearchgate.netencyclopedia.pub The catalytic process generally involves two main stages: the enzyme-catalyzed generation of phenoxy radicals, followed by spontaneous, non-enzymatic oxidative coupling of these radicals. mdpi.com The hydroxyl groups on the phenol rings are the primary sites for oxidation, leading to the formation of radicals that can then form C-O or C-C covalent bonds, resulting in dimerization, oligomerization, or polymerization. nih.govmdpi.com This mechanism is fundamental to the natural synthesis of various biopolymers, including lignin (B12514952) and melanin-like pigments. nih.govencyclopedia.pub

In the biosynthesis of brominated phenols, enzymes such as bromoperoxidase have been shown to facilitate the formation of hydroxylated polybrominated diphenyl ethers (HO-PBDEs) from simpler bromophenol precursors. encyclopedia.pub This provides a biosynthetic model for C-O bond formation. Furthermore, laccase has been specifically identified as a potential catalyst for the coupling reactions involved in the synthesis of bromophenol derivatives. encyclopedia.pub The total synthesis of (±)-polysiphenol has been achieved through a "biomimetically inspired" intramolecular oxidative coupling of a dibrominated dihydrostilbene, a reaction that mimics these natural enzymatic processes. nih.govacs.org The presence of bromine atoms on the precursor is crucial as it directs the regioselectivity of the coupling and prevents further oxidation to a planar phenanthrene structure. nih.govacs.org

Table 1: Oxidoreductases in Phenolic Coupling Reactions

| Enzyme Class | EC Number | Cofactor/Acceptor | Role in Coupling Reactions | Example Application |

| Laccase | 1.10.3.2 | Copper, O₂ | Catalyzes one-electron oxidation of phenols to form phenoxy radicals, leading to polymerization or coupling. nih.govencyclopedia.pub | Synthesis of poly-phenols, lignin, and melanin-like pigments. nih.govencyclopedia.pub |

| Peroxidase | 1.11.1.7 | Heme, H₂O₂ | Catalyzes the oxidation of phenolic donors using hydrogen peroxide, involved in lignin biosynthesis and degradation. creative-enzymes.comresearchgate.net | Discoloration of bromophenol blue, biosynthesis of plant defense compounds. researchgate.net |

| Bromoperoxidase | N/A | Vanadium, H₂O₂, Br⁻ | Catalyzes the bromination of organic substrates and can facilitate the oxidative coupling of bromophenols. encyclopedia.pub | Biosynthetic approach to hydroxylated polybrominated diphenyl ethers (HO-PBDEs). encyclopedia.pub |

| Catechol Oxidase | 1.10.3.1 | Copper, O₂ | Oxidizes catechols (o-diphenols) to o-quinones, which can undergo further reactions including cyclization. researchgate.net | Conversion of butein (B1668091) (a chalcone) to sulfuretin (B1682711) (an aurone) in a process mimicking plant biosynthesis. researchgate.net |

Biocatalytic Approaches to this compound Precursors

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations, offering an environmentally sustainable alternative to traditional synthetic methods. findaphd.comnih.gov The development of biocatalytic routes for producing complex molecules or their precursors is a significant goal in biotechnology and synthetic chemistry. findaphd.comeuropa.eu

For instance, microbial biotransformation studies show that fungal enzymes can carry out complex reactions that mimic plant biosynthetic pathways. In one study, the fungus Aspergillus alliaceus was used to convert a chalcone (B49325) into butein and subsequently into sulfuretin, an aurone. researchgate.net This two-step process involved a cytochrome P450 enzyme for hydroxylation and a catechol oxidase for the oxidative cyclization of the resulting catechol, demonstrating the capacity of microorganisms to produce complex flavonoids from simpler phenolic precursors. researchgate.net Such enzyme systems, which hydroxylate and subsequently couple phenolic structures, could plausibly be engineered or discovered for the synthesis of brominated catechols like the precursor to this compound.

Furthermore, the broader field of biocatalysis is exploring the use of various enzymes for polymer synthesis. Silicatein-α, an enzyme from marine sponges, is used to catalyze the formation of polysiloxane polymers from dialkoxysilane precursors. rsc.org This highlights the potential of harnessing enzymes from marine organisms, which are known to produce a vast array of halogenated and complex compounds, for novel synthetic applications. findaphd.com The use of engineered oxidoreductases is also a promising avenue for the synthesis of functionalized organic substrates and polymers. creative-enzymes.comeuropa.eu

Table 2: Examples of Biocatalytic Systems for Synthesis of Phenolic Compounds and Polymers

| Biocatalytic System | Enzyme(s) Involved | Substrate(s) | Product(s) | Significance |

| Fungal Biotransformation | Cytochrome P450, Catechol Oxidase (Aspergillus alliaceus) | Isoliquiritigein (a chalcone) | Butein, Sulfuretin (flavonoids) | Demonstrates a microbial system mimicking plant biosynthetic pathways for complex phenolics. researchgate.net |

| Polymer Synthesis | Silicatein-α (from marine sponge) | Dialkoxysilanes | Poly(dimethyl)siloxane (PDMS) | Shows potential of marine-derived enzymes for polymer synthesis via condensation reactions. rsc.org |

| Phenolic Polymerization | Laccase (Trametes versicolor) | Phenolic compounds from wine lees extract | Phenolic polymers | Provides a green alternative to chemical methods for creating biopolymers from natural phenolic sources. mdpi.com |

| Interfacial Biocatalysis | Styrene monooxygenase, Epoxide hydrolase | Styrene | (S)-1-phenyl-1,2-ethanediol | Represents an efficient method for synthesizing valuable chemicals using a multi-enzyme system at an aqueous-organic interface. nih.gov |

Advanced Analytical Methodologies for Polysiphenol Characterization

Chromatographic Techniques for Polysiphenol Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of polysiphenols and related compounds from complex matrices, such as extracts from marine algae. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polyphenolic compounds, including polysiphenols. keypublishing.orgchromatographyonline.comwikipedia.orgadvancechemjournal.com It is widely used for both the separation and quantification of these compounds from various sources. keypublishing.org Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is the most common approach for analyzing water-soluble phenolics. keypublishing.orgmdpi.comlongdom.org The separation of complex mixtures of structurally similar polyphenols requires high chromatographic selectivity and resolution. keypublishing.org

In the context of bromophenols from marine algae, HPLC methods have been developed to separate and quantify these compounds. For instance, a method using a Phenomenex C8(2) Luna column with a mobile phase of water and acetonitrile (B52724) containing 0.05% trifluoroacetic acid has been successfully employed for the separation of seven bromophenols from the red alga Vertebrata lanosa. mdpi.comnih.govresearchgate.net This method was validated for selectivity, linearity, precision, and accuracy, demonstrating its suitability for quantitative analysis. mdpi.comnih.gov The use of a photodiode array (PDA) detector allows for the identification of compounds based on their characteristic UV-Vis absorbance spectra. keypublishing.org HPLC can also be used for profiling the molecular mass distribution of polymerized polyphenols through size-exclusion chromatography. nih.gov

| Parameter | Value/Description | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | keypublishing.orgchromatographyonline.comwikipedia.orgadvancechemjournal.com |

| Common Mode | Reversed-Phase (RP-HPLC) | keypublishing.orglongdom.org |

| Stationary Phase Example | Phenomenex Luna C8(2) | mdpi.comnih.govresearchgate.net |

| Mobile Phase Example | Water and Acetonitrile with 0.05% Trifluoroacetic Acid | mdpi.comnih.govresearchgate.net |

| Detection | UV-Vis or Photodiode Array (PDA) | keypublishing.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Structures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While polyphenols themselves are generally not volatile enough for direct GC analysis, a derivatization step can make them suitable. researchgate.net This typically involves converting the polar hydroxyl groups into less polar and more volatile ethers or esters, such as trimethylsilyl (B98337) (TMS) derivatives. researchgate.netmdpi.com This derivatization improves separation, selectivity, and sensitivity. researchgate.net

GC-MS has been utilized to identify brominated phenols and related structures in marine algae. researchgate.netsemanticscholar.org For example, the identification of chlorinated bromophenols in Polysiphonia nigrescens and Rhodomela confervoides was achieved through GC-MS analysis following stepwise extraction. researchgate.net The technique has also been applied to identify brominated diphenyl ethers in Ceramium tenuicorne. semanticscholar.org The coupling of GC with a mass spectrometer provides definitive identification of the separated compounds based on their mass spectra. researchgate.netwho.int

| Parameter | Value/Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netwho.int |

| Prerequisite | Chemical Derivatization (e.g., Silylation) | researchgate.netmdpi.com |

| Purpose | Analysis of volatile and thermally stable derivatives | researchgate.net |

| Application | Identification of brominated phenols in marine algae | researchgate.netsemanticscholar.org |

| Detection | Mass Spectrometry (MS) | researchgate.net |

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (sub-2 µm), offers significant advantages over conventional HPLC, including higher resolution, increased speed, and greater sensitivity. chromatographyonline.commeasurlabs.com When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes an exceptionally powerful tool for the analysis of complex mixtures. nih.govresearchgate.net This technique provides high selectivity and sensitivity, allowing for the quantification of numerous compounds in a single run. mdpi.com

UHPLC-MS/MS has been successfully applied to the analysis of polyphenolic metabolites. nih.gov The development of UHPLC-MS/MS methods allows for the simultaneous analysis of multiple microbial-generated phenolic acid metabolites and their precursors. nih.gov The optimization of solvent systems, LC conditions, and MS parameters is crucial for developing robust and reproducible methods. nih.govchromatographyonline.com This advanced technique is well-suited for high-throughput analysis of polyphenol metabolites in biological studies. nih.gov

| Parameter | Value/Description | Reference |

| Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | nih.govresearchgate.net |

| Advantages | High resolution, speed, and sensitivity | chromatographyonline.commeasurlabs.com |

| Columns | Packed with sub-2-µm particles | chromatographyonline.com |

| Detection | Triple Quadrupole Mass Spectrometry (QqQ-MS/MS) | nih.govmdpi.com |

| Application | High-throughput analysis of polyphenol metabolites | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate determination of the elemental composition of unknown compounds. measurlabs.comquality-assistance.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with very high precision, enabling the differentiation of compounds with very similar nominal masses. filab.fr This capability is invaluable for the structural elucidation of novel natural products. dntb.gov.uanih.gov

HRMS has been instrumental in the characterization of new bromophenols from marine red algae. dntb.gov.uanih.gov For example, the molecular formula of a new bromophenol isolated from Symphyocladia latiuscula was determined by HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry). nih.gov The accurate mass measurement provided by HRMS, in conjunction with other spectroscopic data, allows for the unambiguous determination of the molecular formula of a compound. nih.govamazonaws.comresearchgate.net

| Parameter | Value/Description | Reference |

| Technique | High-Resolution Mass Spectrometry (HRMS) | measurlabs.comquality-assistance.com |

| Analyzers | Time-of-Flight (TOF), Orbitrap | filab.fr |

| Capability | Accurate mass measurement and elemental composition determination | measurlabs.com |

| Application | Structural elucidation of novel bromophenols | dntb.gov.uanih.gov |

| Ionization Method Example | High-Resolution Electrospray Ionization (HRESIMS) | nih.gov |

Spectroscopic Approaches for this compound Structural Elucidation

Spectroscopic techniques are indispensable for determining the detailed three-dimensional structure of molecules, including complex natural products like polysiphenols. These methods provide information about the connectivity of atoms and their spatial arrangement.

Advanced Spectrophotometric Methods for Total Phenolic Content Assessment

The quantification of total phenolic content (TPC) is a critical first step in the analysis of this compound-rich extracts. While the Folin-Ciocalteu (F-C) method is widely used, its application to algal samples is fraught with challenges due to interference from various non-phenolic compounds. researchgate.netmdpi.comscirp.org

To mitigate these inaccuracies, researchers are exploring alternative and complementary spectrophotometric techniques. One such method is the 2,4-dimethoxybenzaldehyde (B23906) (DMBA) assay, which is described as being more specific for 1,3- and 1,3,5-substituted phenols, a structural characteristic of phlorotannins, a related class of algal polyphenols. nih.govlu.se Comparisons between the F-C and DMBA methods have highlighted the overestimation that can occur with the former. nih.gov

Furthermore, advanced analytical approaches often involve a purification step prior to spectrophotometric analysis. Solid Phase Extraction (SPE) can be employed to create purer, more concentrated fractions of phenolic compounds, thereby reducing the impact of interfering substances on TPC measurements. researchgate.netucd.ie Ultimately, while spectrophotometric methods provide a rapid preliminary assessment, they are increasingly being supplemented or replaced by more specific chromatographic techniques for accurate quantification of individual phenolic compounds. frontiersin.org

Sample Preparation and Extraction Methodologies for this compound Isolation

The effective isolation of polysiphenols from algal biomass is a multi-step process that begins with disrupting the rigid cell walls of the algae and is followed by sophisticated extraction techniques to selectively separate the target compounds.

Cell Disruption Techniques for Algal Biomass

The robust cell walls of algae present a significant barrier to the efficient extraction of intracellular compounds like polysiphenols. Therefore, an effective cell disruption pretreatment is crucial. A variety of mechanical and non-mechanical methods are employed, each with its own set of advantages and disadvantages.

Mechanical methods are widely utilized and include techniques such as:

Bead Milling: This method uses the grinding action of small beads to break open algal cells and has been shown to be highly effective, achieving disruption efficiencies of 87-97%. mdpi.com

High-Pressure Homogenization (HPH): In this technique, the algal slurry is forced through a narrow valve at high pressure, causing cell rupture due to shear stress and pressure drop. It has demonstrated high disruption efficiency, reaching 86% after multiple passes. mdpi.com

Ultrasonication: This method employs high-frequency sound waves to create cavitation bubbles that implode and disrupt cell walls. tandfonline.comresearchgate.net Its effectiveness can be influenced by factors such as biomass concentration and treatment time. mdpi.com

Microwave Treatment: Microwaves cause rapid heating of the intracellular water, leading to a build-up of pressure that ruptures the cell wall. mdpi.comliu.se This technique has been reported to achieve a high degree of cell disruption. mdpi.com

Freeze-Thawing: This simple and affordable method involves repeated cycles of freezing and thawing the algal biomass. The formation of ice crystals during freezing and their subsequent melting leads to cell expansion and permeabilization. mdpi.com

Non-mechanical methods include:

Enzymatic Hydrolysis: This technique uses specific enzymes like cellulases and mannanases to break down the components of the algal cell wall. mdpi.comcsic.es

Chemical Hydrolysis: The use of acids or alkalis can effectively disrupt cell walls, though this method may lead to significant dilution of the resulting hydrolysate. mdpi.com

Steam Extraction/Autoclaving: This thermal method uses high temperature and pressure to break down the cell structure. tandfonline.comresearchgate.net

The choice of cell disruption technique depends on the specific algal species, the desired scale of operation, and the subsequent extraction method to be used.

Advanced Extraction Methods (e.g., Pressurized Liquid Extraction, Microwave-Assisted Extraction)

Following cell disruption, advanced extraction methods are employed to isolate polysiphenols from the complex mixture of cellular components. These modern techniques offer significant advantages over traditional solvent extraction methods in terms of efficiency, selectivity, and environmental impact.

Pressurized Liquid Extraction (PLE) , also known as Pressurized Hot Liquid Extraction (PHLE) or Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures (50-200°C) and pressures (3.5-20 MPa). mdpi.comnih.gov These conditions keep the solvent in a liquid state above its boiling point, which enhances the solubility and mass transfer rate of the target compounds, leading to reduced extraction times and lower solvent consumption. mdpi.com By altering the temperature, the dielectric constant of solvents like water can be reduced, allowing for the effective extraction of both polar and moderately polar compounds. mdpi.com PLE has been successfully applied to extract phlorotannins from brown seaweeds using green solvents like water and ethanol-water mixtures. mdpi.commdpi.com

Microwave-Assisted Extraction (MAE) is another green extraction technique that uses microwave energy to heat the solvent and the sample matrix. nih.govnewcastle.edu.auresearchgate.net This direct and efficient heating accelerates the extraction process, often resulting in higher yields and reduced solvent usage compared to conventional methods. nih.gov The effectiveness of MAE is influenced by parameters such as solvent concentration, radiation time, and microwave power. newcastle.edu.au Studies have shown that MAE can yield extracts with higher total phenolic content and antioxidant activity compared to traditional extraction techniques. nih.gov

The table below provides a comparative overview of the operational parameters for these advanced extraction methods based on various research findings.

| Extraction Method | Algal Species | Solvent | Temperature (°C) | Time (min) | Key Findings | Reference |

| Pressurized Liquid Extraction (PLE) | Durvillaea incurvata & Lessonia spicata | 15% v/v Glycerol-Water | 150 | - | Effective for extracting phlorotannins. | mdpi.com |

| Pressurized Liquid Extraction (PLE) | Saccharina latissima | Water | 80 | - | Higher TPC and antioxidant capacity compared to conventional methods. | mdpi.com |

| Microwave-Assisted Extraction (MAE) | Ascophyllum nodosum, Laminaria japonica, Lessonia trabeculate, Lessonia nigrecens | - | 110 | 15 | Higher crude yield and TPC compared to conventional extraction. | nih.gov |

| Microwave-Assisted Extraction (MAE) | Sargassum vestitum | 70% Ethanol | - | 1.25 | Optimal conditions for extracting phenolic compounds. | newcastle.edu.au |

| Ultrasound-Assisted Extraction (USAE) | Durvillaea incurvata | 32.5% v/v Ethanol-Water | 30 | 30 | Effective and scalable technology for phlorotannin recovery. | preprints.orgcsic.es |

| Conventional Extraction | Sargassum fluitans | 17.75% Ethanol | 50 | 123.5 | Optimized conditions for total polyphenol extraction. | medigraphic.com |

Molecular and Cellular Interaction Mechanisms of Polysiphenol

Polysiphenol Interactions with Cellular Membranes

The biological activity of polyphenolic compounds is often linked to their ability to interact with and modulate the properties of cellular membranes. nih.gov These interactions are influenced by the structure and concentration of the polyphenol, as well as the composition of the lipid bilayer. nih.gov

Influence on Lipid Raft Formation and Membrane Heterogeneity

Cellular membranes are not uniform structures; they possess lateral heterogeneity, with specialized microdomains known as lipid rafts. numberanalytics.comresearchgate.net These rafts are enriched in specific lipids like cholesterol and sphingolipids and play a crucial role in cellular processes such as signal transduction. numberanalytics.commdpi.com The formation of these domains is driven by interactions between these lipid components, creating a more ordered phase within the membrane. mdpi.comnih.gov

Polyphenols, particularly those with gallate moieties, can influence this membrane organization. nih.gov They have been shown to interact with the cell surface, inducing changes in the physical properties of lipids, which can lead to lateral segregation and the formation of lipid and protein clusters. nih.gov This process is analogous to the formation of lipid rafts and can impact membrane compartmentalization. nih.gov The ability of polyphenols to modulate membrane heterogeneity is a key aspect of their biological function, as it can affect the spatial organization of signaling molecules. nih.govresearchgate.net The interaction is dependent on both the polyphenol's structure and the lipid environment. mdpi.com

Modulation of Membrane Lipid Physical Properties

Polysiphenols and related compounds can directly affect the biophysical properties of the membrane lipid bilayer. nih.gov Upon penetrating the lipid bilayer, these compounds can perturb its structure, leading to changes in fluidity and other physical characteristics. nih.govmdpi.com Studies on various polyphenols have shown that they can alter the melting temperature of lipids and affect properties like diffusion and osmotic stability. nih.govmdpi.com For instance, some polyphenols have been observed to increase the temperature of the transition peak associated with certain phospholipids (B1166683) while decreasing it for others, indicating specific lipid interactions. mdpi.com This modulation of the membrane's physical state can have significant consequences for cellular function and is considered a primary mechanism for the biological effects of many polyphenols. mdpi.com The extent of these interactions is often dictated by the hydrophobicity of the polyphenol and the specific forces that stabilize its position within the bilayer. mdpi.com

This compound Engagement with Cellular Signaling Pathways

The interaction of polysiphenols with cellular membranes is intrinsically linked to their ability to modulate signaling pathways. By altering the membrane environment, they can influence the function of membrane-associated proteins and receptors involved in signal transduction.

Impact on Cell-Cell Communication and Signal Transduction

Cell-cell communication is fundamental for the coordination of cellular activities in multicellular organisms. sc-best-practices.org This communication often involves ligand-receptor interactions at the cell surface, which trigger intracellular signaling cascades. sc-best-practices.orgchemistrytalk.org Polyphenols can play a significant role in this process. nih.gov For example, compounds rich in gallate can attach to the cell surface and facilitate the binding of neighboring cells, a process crucial for tissue formation and coordinated cellular responses. nih.gov

Research suggests that polyphenols can upregulate the receptors and signaling cascades involved in cell-to-cell communication. nih.gov This modulation of intercellular communication is thought to be a factor in the observed anticarcinogenic and cardiovascular protective effects of these compounds. nih.gov Furthermore, specific bromophenolic compounds have been shown to selectively inhibit signaling pathways like the ERK phosphorylation pathway, which is involved in inflammatory responses. researchgate.net The disruption or modulation of cell signaling is a key mechanism through which these compounds exert their biological effects. rna-seqblog.com

Protein and Lipid Binding Interactions

The biological actions of polysiphenols are also mediated by their direct binding to proteins and lipids. nih.govpan.olsztyn.pl While polyphenol-protein interactions are well-documented, their interactions with lipids are also crucial for their activity. nih.gov The binding of polyphenols to the lipid bilayer is a key determinant of their bioavailability and biological function. nih.gov

These interactions can lead to the formation of lipid-protein complexes, modifying the structure and function of the protein. pan.olsztyn.pl The binding of a protein to the membrane can, in turn, modulate the local lipid environment by recruiting specific lipids to the binding site. frontiersin.org This reciprocal relationship highlights the complexity of these interactions at the membrane interface. frontiersin.orgplos.org The binding of polyphenols to target proteins is structurally specific, meaning different polyphenols can target different proteins and thus have varied effects on cellular signaling. nih.gov

Enzymatic Modulations by this compound at a Molecular Level

Polyphenolic compounds are known to modulate the activity of various enzymes. nih.gov This regulation can occur through direct binding to the enzyme, which can either inhibit or activate its function. nih.govrsc.org The effect of a polyphenol on an enzyme is often dependent on the specific isoform of the enzyme and the cellular context, including the presence of membranes and cofactors. nih.gov

Investigations of Enzyme-Polysiphenol Binding

The binding of this compound and related bromophenols to enzymes is a key determinant of their biological activity. Studies have focused on identifying the target enzymes and elucidating the structural features that govern these interactions.

One of the primary enzyme targets identified for this compound is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic regulation. epfl.ch The interaction with PTP1B is a focal point of research exploring this compound's potential as an anti-diabetic agent. epfl.ch While detailed crystallographic data of the this compound-PTP1B complex are not widely public, the binding mechanisms can be inferred from studies on similar bromophenolic compounds.

The binding of bromophenols to enzymes is typically non-covalent, driven by a combination of forces including hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.netnih.gov The structural characteristics of these compounds are critical for potent binding. Research on various bromophenols indicates that the diphenylmethane (B89790) skeleton and the presence of bromine atoms are often essential for strong inhibition of enzymes like isocitrate lyase (ICL). mdpi.comnih.gov The number and position of both bromine and hydroxyl groups on the phenolic rings significantly influence binding affinity and specificity. mdpi.com For example, studies on a series of bromophenols from Polysiphonia urceolata have demonstrated that the degree of bromination is directly related to their inhibitory potency against enzymes like α-glucosidase. mdpi.com

In some cases, the interaction can be irreversible. It has been proposed that the inhibition of α-glucosidase by certain bromophenols may result from the interaction between the enzyme's protein structure and o-quinones, which are oxidative products of the parent o-diphenol compounds. nih.gov

Table 1: Investigated Enzyme Targets for this compound and Related Bromophenols

| Compound Class | Specific Compound/Extract | Source Organism | Target Enzyme | Implied Binding Features |

| Dihydrophenanthrene | This compound | Polysiphonia sp. | Protein Tyrosine Phosphatase 1B (PTP1B) | Specific binding leading to inhibition. epfl.ch |

| Bromophenols | Various | Polysiphonia urceolata | α-glucosidase | Potency related to the degree of bromination. mdpi.com |

| Bromophenols | Various | Rhodomela confervoides | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition suggests specific active site binding. mdpi.com |

| Biarylbromophenols | Various | Marine Algae | Isocitrate Lyase (ICL) | Diphenylmethane skeleton and bromine moiety are crucial. mdpi.comnih.gov |

Studies on Enzyme Activity Modulation

The binding of this compound to enzymes leads to the modulation of their catalytic activity, which is most commonly observed as inhibition. This inhibitory action forms the basis of the compound's studied physiological effects.

The primary reported modulatory action of this compound is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). epfl.ch PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.

Studies on bromophenols structurally related to this compound, particularly those from the same algal genus, provide further insight into its modulatory capabilities. These compounds have been shown to inhibit a range of enzymes, with the type and potency of inhibition varying with the enzyme and the specific bromophenol structure.

α-Glucosidase Inhibition: Bromophenols from Polysiphonia and other red algae are known inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govmdpi.com The inhibition of this enzyme can slow the absorption of glucose from the gut. The mode of inhibition has been described as a mixed type, close to competitive inhibition for some bromophenols. researchgate.net The inhibitory potency, often measured by the IC50 value, has been shown to increase with the number of bromine atoms on the molecule. mdpi.com

Tyrosinase Inhibition: Certain bromophenols have demonstrated inhibitory activity against tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. nih.gov

Isocitrate Lyase (ICL) Inhibition: The inhibition of ICL, an enzyme crucial for the glyoxylate (B1226380) cycle in some pathogenic microorganisms, has also been reported for bromophenols, highlighting the importance of the bromine moieties for this activity. mdpi.comnih.gov

The modulation of these enzymes by this compound and its analogs underscores the compound's potential as a bioactive molecule. The table below summarizes the observed inhibitory activities of various bromophenols from marine algae.

Table 2: Enzyme Inhibition by this compound-Related Compounds

| Compound/Derivative | Source Organism | Target Enzyme | Inhibition Type | IC50 Value |

| This compound | Polysiphonia sp. | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibitor epfl.ch | Not specified in abstracts |

| BDDE (bis-bromophenol ether) | Odonthalia corymbifera | Yeast α-glucosidase | Irreversible nih.gov | 0.098 µM nih.gov |

| Bromophenol (Compound 78) | Odonthalia corymbifera | Yeast α-glucosidase | Irreversible nih.gov | 25 µM nih.gov |

| Bromophenols | Polysiphonia sp. | Rat-intestinal sucrase & maltase | Moderate Inhibition researchgate.net | Not specified in abstracts |

| Bromophenols (e.g., 4.8) | Rhodomela confervoides | α-glucosidase | Inhibitor mdpi.com | 11 µM mdpi.com |

| Odonthadione (Compound 86) | Odonthalia sp. | Tyrosinase | Stronger than kojic acid nih.gov | Not specified in abstracts |

Computational and in Silico Research on Polysiphenol

Density Functional Theory (DFT) Studies of Polysiphenol Structure

Density Functional Theory (DFT) has been a important tool in elucidating the structural and energetic properties of this compound and its analogues. These computational studies provide insights that complement experimental data, offering a molecular-level understanding of the compound's unique characteristics.

Atropisomeric Stability and Interconversion Pathways

This compound is a chiral molecule due to atropisomerism, a phenomenon of restricted rotation around a single bond, which results in stable stereoisomers. In the case of this compound, which is a 4,5-dibrominated 9,10-dihydrophenanthrene (B48381), the steric hindrance caused by the bulky bromine atoms at the 4 and 5 positions restricts the rotation around the biaryl axis, leading to room-temperature stable atropisomers. researchgate.netarchive.orgacs.org This stability is evident in the 1H NMR spectrum, which shows a distinctive complex multiplet for the dimethylene bridge protons. researchgate.netarchive.org

DFT computational studies have been employed to explore the potential energy surfaces and understand the pathways of atropisomeric interconversion. researchgate.netarchive.org These calculations revealed a notable two-stage interconversion process for this compound and its 4,5-dichloro analogue. This process involves asynchronous rotations of the dimethylene bridge and the biaryl axis that are time-independent. researchgate.netarchive.orgacs.org In contrast, the difluoro analogue, where the smaller fluorine atoms cause less steric hindrance, exhibits a more synchronous rotation and is not a stable atropisomer at room temperature. researchgate.netarchive.orgacs.org

Conformational Analysis of this compound and Analogues

Conformational analysis using DFT provides detailed information about the three-dimensional arrangement of atoms in this compound and its related compounds. X-ray crystallography of the tetramethylated precursors of this compound and its halogenated analogues has validated the computational models, showing a C₂-symmetic twisted tricyclic core. researchgate.netarchive.org

DFT calculations, specifically using the ωB97XD/6-31G(d,p) level of theory with a chloroform (B151607) solvent field, have been used to model these structures. researchgate.net The analysis focuses on key structural parameters, including the atropisomeric twist angle (α), the torsion angle of the dimethylene bridge (β), and the internuclear distance between the halogen atoms. For the tetramethylated precursor of this compound, the dibromide, X-ray analysis revealed a significant twist angle (α) of 48°, the largest observed in a 4,5-disubstituted-9,10-dihydrophenanthrene. researchgate.netarchive.orgacs.org This large twist angle underscores the significant steric strain imposed by the bromine atoms.

Table 1: Atropisomeric Twist Angles of 4,5-Disubstituted-9,10-dihydrophenanthrene Precursors This table presents the atropisomeric twist angles (α) determined by X-ray crystal structure analysis for the tetramethylated precursors of this compound and its analogues.

| Compound (Tetramethylated Precursor) | 4,5-Substituent | Atropisomeric Twist Angle (α) | Reference |

|---|---|---|---|

| 6a (this compound precursor) | Bromo (Br) | 48° | researchgate.net, archive.org, acs.org |

| 6b (Dichloro-analogue precursor) | Chloro (Cl) | 46° | researchgate.net, archive.org, acs.org |

| 6c (Difluoro-analogue precursor) | Fluoro (F) | 32° | researchgate.net, archive.org, acs.org |

Molecular Mechanics and Dynamics Simulations

Modeling of this compound Conformational Dynamics

Prior to detailed DFT studies, molecular mechanics modeling was used to predict the twisted tricyclic core of this compound. researchgate.netarchive.org Molecular mechanics and the more advanced molecular dynamics (MD) simulations are powerful computational methods for studying the conformational dynamics of molecules. encyclopedia.pubacs.org While DFT is excellent for calculating static structures and energies, MD simulations can model the movement of atoms over time, providing a picture of the molecule's flexibility and the transitions between different conformations. mdpi.com For a molecule like this compound, MD simulations can be used to explore the energy landscape of the atropisomeric interconversion, simulating the rotational pathways and helping to understand how factors like solvent and temperature might influence the stability of the atropisomers.

Prediction of this compound Interactions with Biomolecules

In silico methods such as molecular docking and molecular dynamics are crucial for predicting and analyzing the potential interactions between a small molecule like this compound and biological macromolecules, such as proteins or enzymes. These computational techniques can identify potential binding sites on a protein and estimate the binding affinity of the ligand. researchgate.net

While a number of bromophenols have been studied for their inhibitory effects on enzymes like protein tyrosine phosphatase 1B (PTP1B), isocitrate lyase, and α-glucosidase, specific molecular docking or dynamics studies detailing the interaction of this compound with protein targets are not extensively documented in the reviewed literature. However, the general methodology is well-established. For instance, molecular docking studies on other polyphenols have successfully elucidated interactions with targets like the Keap1-Nrf2 protein-protein interface, providing a basis for understanding antioxidant mechanisms.

Given that several bromophenols exhibit interesting biological activities, predicting the interactions of this compound is a key area for future research. archive.org Such studies would involve docking this compound into the active sites of relevant enzymes, followed by MD simulations to assess the stability of the predicted binding pose and to understand the dynamic nature of the interaction. This computational approach could guide the experimental validation of this compound as a potential modulator of biological pathways.

Biotechnological Production and Engineering of Polysiphenol

Microbial Engineering for Polysiphenol Biosynthesis

Metabolic engineering of microorganisms offers a promising avenue for producing valuable compounds that are difficult to synthesize chemically or isolate from their native sources. This strategy involves the transfer and expression of biosynthetic pathways into well-characterized microbial hosts.

Heterologous expression is a cornerstone technique in modern biotechnology for the production of marine natural products. researchgate.net This process involves identifying the biosynthetic gene cluster (BGC) responsible for producing a target molecule in its native organism and transferring it into a more tractable microbial host, such as Escherichia coli or various cyanobacteria. researchgate.netdntb.gov.ua The sequencing of marine microbial genomes has revealed a vast number of BGCs, many of which are not expressed or are expressed at very low levels under standard laboratory conditions, making heterologous expression essential for unlocking this chemical diversity. researchgate.net

While the specific BGC for this compound from Polysiphonia ferulacea has not yet been fully characterized and expressed in a heterologous host, the principles for its production would follow established methodologies. researchgate.netacs.org The proposed biosynthesis of similar marine metabolites often relies on techniques like gene deletion, substrate feeding, and heterologous expression to elucidate the pathway. acs.org The likely biosynthetic route to this compound is believed to involve an intramolecular oxidative coupling of a brominated dihydrostilbene precursor. researchgate.netacs.org A heterologous system would need to successfully express the enzymes responsible for synthesizing this precursor and, crucially, the specific oxidative enzyme (likely a P450 monooxygenase or a laccase) that catalyzes the key ring-forming step.

Table 1: Common Microbial Hosts for Heterologous Production of Marine Natural Products

| Host Organism | Type | Key Advantages | Relevant Citations |

|---|---|---|---|

| Escherichia coli | Bacterium | Fast growth, well-understood genetics, wide range of genetic tools. | a2bchem.com |

| Synechococcus elongatus | Cyanobacterium | Photosynthetic, simple genetic tools available. | researchgate.net |

| Anabaena (Nostoc) sp. | Cyanobacterium | Photosynthetic, capable of expressing large and complex BGCs. | researchgate.net |

Despite its potential, the microbial production of marine compounds like this compound is fraught with challenges. A primary bottleneck is the difficulty in cultivating many marine organisms, including macroalgae, in laboratory settings, which complicates the study of their biosynthetic pathways. mdpi.com Even when a BGC is identified, its large size can make transfer and stable expression in a heterologous host difficult. researchgate.net

Furthermore, the production of halogenated compounds such as the brominated this compound introduces specific hurdles. The enzymes responsible for halogenation must be correctly expressed and functional, and the host organism must have a sufficient supply of the necessary halide ions. The intermediates or the final product can also be toxic to the microbial host, leading to low yields or cell death. Another significant challenge lies in ensuring that the complex enzymatic machinery, such as cytochrome P450-dependent enzymes which are often involved in oxidative coupling, is compatible with the host's metabolism and has the necessary cofactors and redox partners. acs.org Strategies to overcome these issues include codon optimization for the host, engineering precursor pathways to increase substrate availability, and choosing robust hosts known to handle complex secondary metabolite production. researchgate.net

Heterologous Expression of this compound Biosynthetic Pathways in Microorganisms

Enzymatic Biotransformation of this compound and Precursors

Enzymatic biotransformation provides an alternative or complementary approach to de novo biosynthesis. This method uses isolated enzymes or whole-cell biocatalysts to perform specific chemical conversions on readily available substrates, offering high selectivity under mild reaction conditions.

The key step in the proposed biosynthesis and biomimetic total synthesis of this compound is a highly regioselective intramolecular oxidative coupling of a dibrominated dihydrostilbene. researchgate.netacs.org This type of transformation is well-suited for enzymatic catalysis. Enzymes such as laccases and peroxidases are known to catalyze the oxidative coupling of a wide variety of phenolic compounds. researchgate.net

Laccases, for example, are multi-copper oxidases that use molecular oxygen to oxidize substrates, generating water as the only byproduct, which makes them an environmentally friendly option. researchgate.net The enzymatic oxidation of aromatic amines and phenols proceeds through radical intermediates. researchgate.net In the context of this compound synthesis, a laccase or a similar oxidase could precisely control the formation of the C-C bond that creates the 9,10-dihydrophenanthrene (B48381) core from its stilbene (B7821643) precursor, preventing unwanted side reactions or further oxidation to a planar phenanthrene (B1679779). researchgate.netresearchgate.net The susceptibility of phenolic compounds to enzymatic transformation often depends on the electronic properties and substitution patterns of the aromatic ring. researchgate.net

Table 2: Enzymes with Potential for this compound-related Biotransformations

| Enzyme Class | Example | Catalyzed Reaction | Potential Application | Relevant Citations |

|---|---|---|---|---|

| Laccase | CotA laccase (Bacillus subtilis) | Oxidation of aromatic amines and phenols. | Catalyzing the oxidative coupling of the this compound precursor. | researchgate.net |

| Peroxidase | Manganese Peroxidase | Oxidation of phenolic and non-phenolic compounds. | Potential catalyst for the key C-C bond formation. | a2bchem.com |

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, is emerging as a powerful tool for chemical synthesis, including enzymatic processes. The research group that first achieved the total synthesis of (±)-polysiphenol has also been involved in developing novel flow chemistry platforms. acs.orgscribd.com

The application of flow chemistry to the enzymatic synthesis of this compound could offer several advantages. Immobilizing the oxidative enzyme within a flow reactor would allow for its continuous reuse, reducing costs and simplifying product purification. Flow systems provide superior control over reaction parameters such as temperature, pressure, and reaction time, which is critical for managing highly reactive radical intermediates in oxidative coupling reactions. This enhanced control can lead to higher yields, improved selectivity, and a better safety profile. For a multi-step synthesis, multiple flow reactors containing different enzymes or catalysts can be linked together, enabling a continuous and automated production line from a simple precursor to the final this compound product.

Ecological Context and Natural Occurrence of Polysiphenol

Origin and Distribution in Marine Organisms

Polysiphenol is a naturally occurring brominated 9,10-dihydrophenanthrene (B48381), a type of chemical compound that has been identified in marine environments. nih.govacs.org These compounds are part of a larger group of halogenated metabolites produced by various marine life, particularly red algae. nih.govacs.org

Isolation from Polysiphonia Species (e.g., Polysiphonia ferulacea, Polysiphonia decipiens)

This compound was first isolated from the red alga Polysiphonia ferulacea, collected in Senegal. nih.govresearchgate.netmdpi.com This discovery marked the first time a 9,10-dihydrophenanthrene skeleton was identified from a marine source. nih.govacs.orgacs.org Subsequent research has led to the isolation of similar bromophenolic compounds from other species within the same genus, such as Polysiphonia decipiens found off the coasts of southern Australia and New Zealand. researchgate.netmdpi.comnih.gov While a new bromophenolic compound named polysiphonol was isolated from P. decipiens, this study also identified other previously known bromophenolics within this species. researchgate.netmdpi.comnih.gov The genus Polysiphonia is extensive, with over 700 species, but only a handful, including P. ferulacea and P. decipiens, have been studied for their chemical constituents. researchgate.netmdpi.com

Table 1: Isolation of this compound and Related Compounds from Polysiphonia Species

| Compound | Species | Location of Collection | Reference |

| (±)-Polysiphenol | Polysiphonia ferulacea | Joal, Senegal | nih.govacs.orgresearchgate.netmdpi.com |

| Polysiphonol | Polysiphonia decipiens | Southern Australia/New Zealand | researchgate.netmdpi.comnih.gov |

Presence in Red Algae as a Source of Halogenated Metabolites

Red algae, particularly those from the family Rhodomelaceae, are well-known producers of a diverse array of halogenated secondary metabolites. nih.govacs.orgnih.gov These compounds often incorporate bromine, which is readily available in seawater. nih.gov The family Rhodomelaceae is a primary source of these haloaryl derivatives, with numerous compounds isolated from genera such as Polysiphonia, Laurencia, and Rhodomela. nih.gov

The biosynthesis of these compounds is thought to involve enzymes called bromoperoxidases, which utilize bromide from the surrounding seawater. nih.gov The structural diversity of these metabolites is vast, ranging from simple bromophenols to more complex structures like this compound. nih.govd-nb.info It has been proposed that compounds like this compound are biosynthetically derived from dihydrostilbene precursors through a process called oxidative phenolic coupling. acs.orgmdpi.com

Ecological Role and Biosynthetic Significance in Source Organisms

The production of secondary metabolites like this compound in marine algae is not arbitrary; these compounds are believed to serve important ecological functions for the organisms that produce them.

Proposed Functions in Algal Chemical Ecology

The exact ecological role of this compound has not been definitively established. acs.org However, it is widely believed that halogenated compounds in marine algae, in general, play a role in chemical defense. nih.govmdpi.com These compounds can act as a deterrent to herbivores, preventing the algae from being eaten. nih.gov Some bromophenols from Polysiphonia species have demonstrated antioxidant and anti-inflammatory activities, suggesting they may also help the algae cope with oxidative stress from their environment. nih.gov

Environmental Factors Influencing this compound Accumulation

The synthesis and accumulation of secondary metabolites in plants and algae are known to be influenced by a variety of environmental factors. d-nb.infonih.gov These can include:

Light Intensity and UV Radiation: Exposure to different levels of light and UV radiation can trigger changes in the production of phenolic compounds as a protective mechanism. d-nb.infonih.govnih.gov

Temperature: Temperature fluctuations can impact the metabolic processes within the algae, potentially affecting the synthesis of compounds like this compound. d-nb.infomdpi.comfrontiersin.org

Salinity and Nutrient Availability: The chemical composition of the surrounding water, including salinity and the availability of nutrients, can also influence the production of secondary metabolites. d-nb.infonih.gov

While specific studies on how these factors directly affect the accumulation of this compound are not extensively detailed in the provided search results, the general principles of environmental influence on secondary metabolite production in algae are well-established. d-nb.infonih.govnih.govfrontiersin.org

Advanced Omics Approaches in Polysiphenol Research

Metabolomics Profiling in Polysiphenol Studies

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In this compound research, it is a crucial tool for identifying the compounds that are actually present and active in the body after consumption, as the parent compounds are often extensively modified.

Metabolomic studies of polysiphenols utilize both untargeted and targeted approaches, often leveraging powerful techniques like liquid chromatography-mass spectrometry (LC-MS). maxapress.comfrontiersin.org

Untargeted Metabolomics: This approach aims to capture and measure as many metabolites as possible in a sample to gain a broad overview of the metabolic state. frontiersin.org It is particularly useful for discovering novel metabolites and identifying unexpected biochemical pathway alterations following this compound administration. frontiersin.org For instance, an untargeted analysis of a diverse apple population was able to detect 2,946 different metabolic features, revealing significant variations in this compound composition. maxapress.com This method is unbiased and excellent for generating new hypotheses. maxapress.com

Targeted Metabolomics: This method focuses on the precise measurement of a predefined and specific group of metabolites. frontiersin.org It offers higher sensitivity and specificity for quantifying known this compound metabolites and their biotransformation products. nih.gov A targeted LC-MS/MS method was developed to quantify 184 different polysiphenols in a single 15-minute run, demonstrating its power for high-throughput analysis. frontiersin.orgfrontiersin.org This approach is often used to validate findings from untargeted studies. frontiersin.org

A study on rosé wine combined both strategies, using a targeted approach to quantify 125 known phenolic compounds and an untargeted approach to discover other compounds affected by the winemaking process. ives-openscience.eu This dual strategy provides both a quantitative and a comprehensive qualitative picture of the this compound landscape.

The vast majority of dietary polysiphenols are not absorbed in their original form. They undergo extensive biotransformation by host enzymes and, crucially, by the gut microbiota. tandfonline.commdpi.com The gut microbiome possesses a wide range of enzymes that can perform reactions like hydrolysis, reduction, and ring cleavage, breaking down complex polysiphenols into smaller, more bioavailable phenolic acids and other metabolites. tandfonline.commdpi.com

For example, the biotransformation of olive leaf extract in a simulated gastrointestinal model showed the breakdown of complex molecules like oleuropein (B1677263) into smaller phenolic metabolites. mdpi.com Similarly, studies on red-fleshed apples have identified numerous metabolites and catabolites in plasma and urine that are products of both host and microbial metabolism. researchgate.net These smaller molecules are often the primary bioactive compounds that enter circulation and exert systemic effects.

Table 1: Examples of this compound Biotransformation Products This table is interactive. Click on the headers to sort.

| Parent this compound Class | Example Parent Compound | Key Biotransformation Reaction | Resulting Metabolites/Products | Source(s) |

|---|---|---|---|---|

| Flavonoids | Rutin | Microbial Hydrolysis | Quercetin, Phenylpropionic acids, Phenylacetic acids | mdpi.com |

| Phenolic Acids | Chlorogenic Acid | Microbial Metabolism | Caffeic acid, Dihydrocaffeic acid, Dihydroferulic acid | mdpi.com |

| Flavan-3-ols | Catechin / Epicatechin | Microbial Ring Fission | Phenyl-γ-valerolactones, Hydroxyphenylpropionic acids | tandfonline.com |

| Ellagitannins | Ellagic Acid | Microbial Metabolism | Urolithins (e.g., Urolithin A, Urolithin B) | tandfonline.com |

| Secoiridoids | Oleuropein | Gastrointestinal Hydrolysis | Hydroxytyrosol, Elenolic acid | mdpi.com |

Untargeted and Targeted Metabolomic Analysis

Proteomics and Transcriptomics in this compound Response Investigations

Proteomics and transcriptomics bridge the gap between this compound metabolites and cellular function by revealing changes in protein expression and gene activity, respectively.

Proteomics analyzes the entire protein complement (proteome) of a cell or tissue, providing a direct snapshot of cellular function. mdpi.com Upon exposure to polysiphenols, cells can exhibit significant changes in their protein expression profiles.

For instance, a study on human colon cancer cells treated with a rosemary extract identified changes in hundreds of proteins. The most affected proteins were involved in activating the Nrf2 transcription factor (a key regulator of cellular antioxidant responses) and the unfolded protein response, suggesting that the polysiphenols induced cellular stress mechanisms. acs.orgcsic.es In another study, green tea polysiphenols were shown to alter the proteome of E. coli, upregulating proteins involved in cellular defense (like GroEL, GyrA, RpoS) and downregulating proteins related to energy metabolism and amino acid biosynthesis. nih.govresearchgate.net

Research on the probiotic Lactobacillus acidophilus found that plant polysiphenols altered the abundance of proteins involved in energy metabolism, stress responses, and transcription, which correlated with changes in the bacterium's ability to adhere to intestinal cells. dtu.dk These studies demonstrate that proteomics is a powerful tool for identifying the specific cellular pathways and proteins targeted by polysiphenols. anr.fr

Table 2: Selected Proteins with Altered Expression Following this compound Exposure This table is interactive. Click on the headers to sort.

| This compound Source | Organism/Cell Type | Protein Name | Change in Expression | Implicated Cellular Process | Source(s) |

|---|---|---|---|---|---|

| Rosemary Extract | HT-29 Colon Cancer Cells | HSP90AA1 | Increased | Protein folding, Stress response | csic.es |

| Rosemary Extract | HT-29 Colon Cancer Cells | HSPA1A | Increased | Protein folding, Stress response | csic.es |

| Green Tea | Escherichia coli | GroEL | Upregulated | Cellular defense, Chaperone | nih.govresearchgate.net |

| Green Tea | Escherichia coli | SodC | Upregulated | Cellular defense, Oxidative stress | nih.gov |

| Green Tea | Escherichia coli | Eno (Enolase) | Downregulated | Carbon & Energy metabolism | nih.govresearchgate.net |